(4-Benzyl-5,5-dimethylmorpholin-2-yl)methanol
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Overview
Description
(4-Benzyl-5,5-dimethylmorpholin-2-yl)methanol is a chemical compound with the molecular formula C13H19NO2 It is a morpholine derivative, characterized by the presence of a benzyl group and two methyl groups attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-5,5-dimethylmorpholin-2-yl)methanol typically involves the reaction of 4-benzylmorpholine with formaldehyde and a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Solvent: Common solvents used include methanol or ethanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-5,5-dimethylmorpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketone derivatives, while reduction can produce various morpholine-based alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzyl-5,5-dimethylmorpholin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a model compound for understanding the interactions of morpholine derivatives with biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Benzyl-5,5-dimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The benzyl group and morpholine ring structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the dimethyl groups, leading to different chemical properties.
5,5-Dimethylmorpholine: Lacks the benzyl group, affecting its reactivity and applications.
Morpholine: The parent compound, with a simpler structure and broader range of uses.
Uniqueness
(4-Benzyl-5,5-dimethylmorpholin-2-yl)methanol is unique due to the combination of the benzyl group and dimethyl groups on the morpholine ring. This unique structure imparts specific chemical properties, making it valuable for targeted applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.
Properties
IUPAC Name |
(4-benzyl-5,5-dimethylmorpholin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)11-17-13(10-16)9-15(14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKXQVREALXLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1CC2=CC=CC=C2)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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